(2-((3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethyl)diphenylphosphine oxide (2-((3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethyl)diphenylphosphine oxide
Brand Name: Vulcanchem
CAS No.: 139356-39-1
VCID: VC0196326
InChI: InChI=1S/C32H51O3PSi2/c1-31(2,3)37(7,8)34-27-23-26(24-28(25-27)35-38(9,10)32(4,5)6)21-22-36(33,29-17-13-11-14-18-29)30-19-15-12-16-20-30/h11-21,27-28H,22-25H2,1-10H3/t27-,28-/m1/s1
SMILES: CC(C)(C)[Si](C)(C)OC1CC(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1)O[Si](C)(C)C(C)(C)C
Molecular Formula: C32H51O3PSi2
Molecular Weight: 570.9 g/mol

(2-((3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethyl)diphenylphosphine oxide

CAS No.: 139356-39-1

VCID: VC0196326

Molecular Formula: C32H51O3PSi2

Molecular Weight: 570.9 g/mol

* For research use only. Not for human or veterinary use.

(2-((3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethyl)diphenylphosphine oxide - 139356-39-1

Description

(2-((3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethyl)diphenylphosphine oxide is a chemical compound with the CAS number 139356-39-1 . It has a molecular weight of 570.9 g/mol and the molecular formula C32H51O3PSI2 . Synonyms for this compound include (2-((3R,5R)-3,5-Bis((t-butyldimethylsilyl)oxy)cyclohexylidene)ethyl)diphenylphosphine oxide, and Phosphine oxide, [2-[(3R,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]ethyl]diphenyl- . The IUPAC name is (2-((3r,5r)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethyl)diphenylphosphine oxide .

A similar compound is (2-((3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-methylenecyclohexylidene)ethyl)diphenylphosphine Oxide, which has the CAS number 213250-64-7 .

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CAS No. 139356-39-1
Product Name (2-((3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethyl)diphenylphosphine oxide
Molecular Formula C32H51O3PSi2
Molecular Weight 570.9 g/mol
IUPAC Name tert-butyl-[(1R,3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)cyclohexyl]oxy-dimethylsilane
Standard InChI InChI=1S/C32H51O3PSi2/c1-31(2,3)37(7,8)34-27-23-26(24-28(25-27)35-38(9,10)32(4,5)6)21-22-36(33,29-17-13-11-14-18-29)30-19-15-12-16-20-30/h11-21,27-28H,22-25H2,1-10H3/t27-,28-/m1/s1
Standard InChIKey LOVRVVSIBIVFTN-VSGBNLITSA-N
SMILES CC(C)(C)[Si](C)(C)OC1CC(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1)O[Si](C)(C)C(C)(C)C
Canonical SMILES CC(C)(C)[Si](C)(C)OC1CC(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1)O[Si](C)(C)C(C)(C)C
Synonyms tert-butyl-[(1R,3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)cyclohexyl]oxy-dimethylsilane
PubChem Compound 11146215
Last Modified Aug 15 2023

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